2-(1,3-苯并恶唑-2-硫代)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

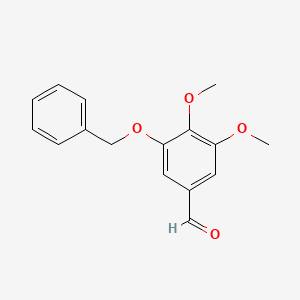

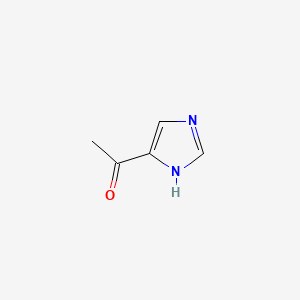

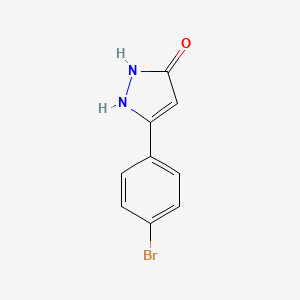

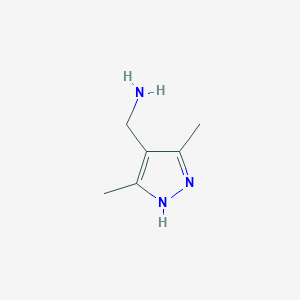

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is a chemical compound that is part of a broader class of organic compounds known as benzoxazoles. These compounds are characterized by a fused benzene and oxazole ring structure. The specific compound contains a sulfanyl acetate group attached to the benzoxazole moiety, which can be a precursor or an intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate was prepared through the oxidation of a sulfanyl precursor using 3-chloroperoxybenzoic acid . Another related compound, ethyl (benzothiazol-2-ylsulfonyl)acetate, was synthesized through alkylation followed by desulfination and hydrolysis to yield substituted acetic acids . These methods suggest that similar strategies could be employed for the synthesis of ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate, although the specific details would depend on the unique reactivity of the benzoxazole ring.

Molecular Structure Analysis

While the molecular structure of ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is not directly described, the structure of a related compound, ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate, has been elucidated. This compound exhibits aromatic π–π interactions and non-classical hydrogen bonds that stabilize its crystal structure . These interactions are common in aromatic heterocycles and could be expected in the benzoxazole analogs as well.

Chemical Reactions Analysis

The chemical reactivity of benzoxazole derivatives can be quite diverse. For example, novel compounds such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate were synthesized from benzothiazole derivatives through a multi-component reaction . This indicates that the benzoxazole ring can participate in complex reactions, potentially leading to a wide range of products depending on the reaction conditions and the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate are not directly reported in the provided papers. However, based on the properties of similar compounds, it can be inferred that the compound would exhibit typical characteristics of esters and aromatic heterocycles, such as a certain degree of solubility in organic solvents and the potential for intermolecular interactions like hydrogen bonding and π–π stacking . The presence of the sulfanyl group could also impart unique reactivity, such as susceptibility to oxidation or participation in nucleophilic substitution reactions.

科学研究应用

合成和表征:2-(1,3-苯并恶唑-2-硫代)乙酸乙酯已用于新型硫纤维酸酯的合成和表征。这些化合物通过与 2-巯基苯并恶唑反应合成,并通过光谱研究证实了显着的结构特性(NiranjanM 和 ChaluvarajuK,2018)。

抗菌活性:该化学品已用于合成化合物以评估抗菌活性。合成的化合物对各种细菌菌株表现出潜在活性,突出了其在开发新的抗菌剂中的重要性(Balaswamy 等人,2012)。

光物理性质:该化合物已对其光物理行为进行了研究。它对微环境敏感,并在不同的溶剂中表现出独特的吸收和发射特性,使其对荧光研究具有价值(Phatangare 等人,2013)。

抗念珠菌活性:对苯并恶唑衍生物(包括 2-(1,3-苯并恶唑-2-硫代)乙酸乙酯)的研究显示出有希望的抗念珠菌活性。这些化合物对念珠菌菌株表现出广泛的活性,表明它们在抗真菌治疗中的潜力(Staniszewska 等人,2021)。

绿色化学应用:在绿色化学的背景下,该化合物已被用作合成聚(2-乙基-2-恶唑啉)的溶剂,这是迈向环保和药学相容工艺的重要一步(Vergaelen 等人,2020)。

用于发蓝光化合物的荧光研究:2-(1,3-苯并恶唑-2-硫代)乙酸乙酯参与了合成发蓝光的衍生物,在荧光技术中具有应用(Mahadevan 等人,2014)。

安全和危害

属性

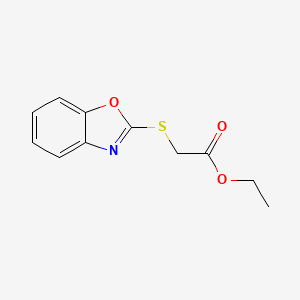

IUPAC Name |

ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-2-14-10(13)7-16-11-12-8-5-3-4-6-9(8)15-11/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLSMEXGDDKKDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353715 |

Source

|

| Record name | ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate | |

CAS RN |

73824-25-6 |

Source

|

| Record name | ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。